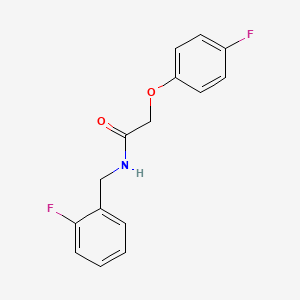

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide

Descripción general

Descripción

"N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide" is a compound of interest in medicinal chemistry, particularly in the context of its potential biological activities and chemical properties. While the direct studies on this compound are scarce, insights can be drawn from related compounds and fluorinated benzyl acetamides, which have been studied for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated benzyl acetamides, including compounds similar to "N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide," involves several key steps, such as halogenation, acetylation, and the introduction of the fluorophenoxy group. A common approach is the reaction of corresponding fluorinated phenols with acyl chlorides or other activating agents in the presence of bases to form the desired acetamide derivatives (Magadum & Yadav, 2018).

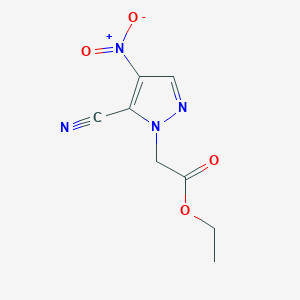

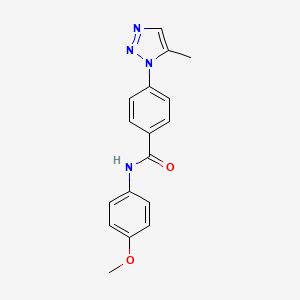

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods, including NMR and IR spectroscopy, to confirm the presence of the acetamide group, fluorine atoms, and the ether linkage between the benzyl and phenoxy groups. X-ray crystallography may also be employed to elucidate the precise molecular geometry and intermolecular interactions, such as hydrogen bonding patterns (Belay, Kinfe, & Muller, 2012).

Aplicaciones Científicas De Investigación

Radioligands for Imaging Peripheral Benzodiazepine Receptors (PBR)

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide and its analogs have been extensively studied for their potential as radioligands in imaging peripheral benzodiazepine receptors (PBR), which are associated with various neurological conditions. Studies have synthesized and evaluated compounds like [18F]FMDAA1106 and [18F]FEDAA1106, demonstrating potent binding to PBR in brain regions. These radioligands are crucial for understanding neuroinflammatory processes and the role of microglia in diseases such as Alzheimer's disease (Zhang et al., 2003) (Zhang et al., 2003).

PET Imaging in Alzheimer's Disease

PET imaging using analogs like 18F-PBR06 has shown promise in detecting alterations in translocator protein (TSPO) expression in Alzheimer's disease models. This application enables the visualization of microglial activation, a hallmark of Alzheimer's pathology, providing insights into disease progression and the potential for therapeutic intervention (James et al., 2015) (James et al., 2015).

Neuropharmacological Profiling

Compounds targeting PBR have been explored for their neuropharmacological properties. Studies on DAA1097 and DAA1106, for instance, reveal these compounds as selective PBR agonists with anxiolytic effects in animal models. These findings highlight the potential therapeutic applications of PBR agonists in anxiety and related disorders (Okuyama et al., 1999) (Okuyama et al., 1999).

Vascular Inflammation Imaging

The tracer 18F-FEDAA1106 has been utilized in vivo to map vascular inflammation, demonstrating its specificity in identifying activated macrophages in atherosclerotic plaques. This application is critical for researching the inflammatory aspects of cardiovascular diseases and could guide the development of anti-inflammatory therapies (Cuhlmann et al., 2014) (Cuhlmann et al., 2014).

Anticancer Properties

Research into the derivatives of N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide, such as EF24 analogs, has shown significant antiproliferative effects against various cancer cell lines. These compounds' ability to inhibit cancer cell growth while being imageable for PET scans offers a promising avenue for cancer diagnosis and therapy (Lagisetty et al., 2013) (Lagisetty et al., 2013).

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-[(2-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2/c16-12-5-7-13(8-6-12)20-10-15(19)18-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOKKPQWEHQHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)

![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)

![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)

![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)

![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)

![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)